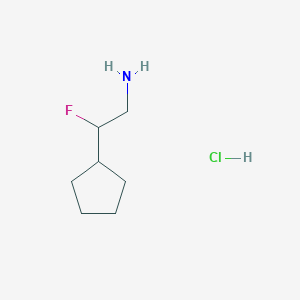

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride

描述

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride (CAS: 2098113-23-4) is a fluorinated aliphatic amine hydrochloride with the molecular formula C₇H₁₅ClFN and a calculated molecular weight of 167.46 g/mol. Structurally, it features a cyclopentyl group and a fluorine atom attached to the same carbon as the primary amine, which is protonated as a hydrochloride salt.

属性

IUPAC Name |

2-cyclopentyl-2-fluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7H,1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAGJSNVKLXLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The primary synthetic approach to 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride involves the reaction of cyclopentylamine with a fluorinated ethyl halide, typically fluoroethyl chloride or bromide, under anhydrous conditions to prevent hydrolysis of reactive intermediates.

| Step | Description |

|---|---|

| Starting Materials | Cyclopentylamine, fluorinated ethyl halide (e.g., 2-fluoroethyl chloride) |

| Solvent | Anhydrous tetrahydrofuran (THF) or similar aprotic solvent |

| Catalyst/Base | Potassium carbonate (K2CO3) or other mild inorganic bases |

| Reaction Conditions | Room temperature to mild heating, under inert atmosphere to avoid moisture |

| Purification | Recrystallization or column chromatography |

| Product Form | Hydrochloride salt of 2-Cyclopentyl-2-fluoroethan-1-amine |

The reaction proceeds via nucleophilic substitution where the amine attacks the electrophilic carbon of the fluorinated ethyl halide, displacing the halide ion and forming the desired amine. The hydrochloride salt is then formed by treatment with hydrogen chloride gas or hydrochloric acid solution to improve stability and facilitate isolation.

Detailed Reaction Conditions and Procedure

Anhydrous Environment: The reaction is conducted under strictly anhydrous conditions to prevent side reactions such as hydrolysis of the halide or amine protonation before substitution.

Solvent Choice: Tetrahydrofuran (THF) is preferred due to its ability to dissolve both organic and inorganic reagents and its relatively low boiling point, facilitating easy removal after reaction completion.

Base Usage: Potassium carbonate is commonly used as a mild base to neutralize the hydrogen halide formed during the substitution and to drive the reaction forward by maintaining a basic environment.

Reaction Time and Temperature: The mixture is typically stirred at room temperature for several hours (e.g., 4-24 hours) to ensure complete conversion. Mild heating (up to 50°C) can be applied if necessary to accelerate the reaction.

Workup and Purification: After completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified by recrystallization from suitable solvents or by chromatographic techniques to yield the pure hydrochloride salt.

Purification Techniques

Purification is crucial to obtain a high-purity product suitable for further applications. The following methods are employed:

| Purification Method | Description | Advantages |

|---|---|---|

| Recrystallization | Dissolving crude product in hot solvent followed by slow cooling | Simple, cost-effective, good purity |

| Column Chromatography | Separation on silica gel or alumina using suitable eluents | High purity, suitable for small-scale synthesis |

| Filtration and Drying | Removal of inorganic salts and drying under vacuum | Essential step before recrystallization |

Recrystallization solvents often include ethanol, ethyl acetate, or mixtures with hexane, depending on solubility profiles.

Alternative and Related Synthetic Strategies

While the direct nucleophilic substitution is the most straightforward method, related synthetic strategies for similar compounds provide insights into optimization:

Halogenation and Amination Sequence: Some methods start with cyclopentyl-substituted ketones or alcohols, which are halogenated at the α-position followed by amination to introduce the amine group. However, these routes are more complex and less commonly used for this specific compound.

Avoidance of Heavy Metal Catalysts: Unlike other synthetic routes involving Friedel-Crafts acylation with metal catalysts (e.g., stannic chloride), the preparation of this compound avoids such catalysts, reducing environmental and operational costs.

Reaction Scheme Summary

A simplified reaction scheme for the preparation is as follows:

$$

\text{Cyclopentylamine} + \text{2-Fluoroethyl halide} \xrightarrow[\text{K}2\text{CO}3]{\text{THF, anhydrous}} \text{2-Cyclopentyl-2-fluoroethan-1-amine} \xrightarrow{\text{HCl}} \text{this compound}

$$

Research Findings and Optimization Notes

Reaction Efficiency: The use of potassium carbonate as base and THF as solvent under anhydrous conditions yields high conversion rates with minimal side products.

Fluorine Incorporation: The presence of fluorine in the ethyl halide significantly influences the reaction kinetics and product stability, with fluorine enhancing lipophilicity and metabolic stability of the compound.

Purity and Yield: Purification by recrystallization typically achieves purity >95%, with yields reported in the range of 70-85% depending on scale and reaction optimization.

Environmental Considerations: Avoidance of heavy metal catalysts and restricted solvents aligns with greener chemistry principles, making this method more sustainable for industrial application.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cyclopentylamine, 2-fluoroethyl halide |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Base | Potassium carbonate (K2CO3) |

| Temperature | Room temperature to 50°C |

| Reaction Time | 4–24 hours |

| Atmosphere | Inert (e.g., nitrogen or argon) |

| Purification | Recrystallization or column chromatography |

| Product Form | Hydrochloride salt |

| Typical Yield | 70–85% |

| Purity | >95% |

化学反应分析

Types of Reactions

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

科学研究应用

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride (CAS: 874285-32-2)

- Molecular Formula : C₈H₁₀Cl₂FN

- Molecular Weight : 210.08 g/mol

- Key Differences: Substituents: Aromatic phenyl ring with 2-chloro and 4-fluoro substituents instead of an aliphatic cyclopentyl group. However, the higher molecular weight (210.08 vs. 167.46 g/mol) could reduce bioavailability . Applications: Likely used in CNS drug development due to structural similarity to psychoactive arylalkylamines.

2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride (CAS: 870717-94-5)

- Molecular Formula : C₈H₁₀Cl₂FN

- Molecular Weight : 210.08 g/mol

- Key Differences: Substituent Position: The 6-fluoro and 2-chloro positions on the phenyl ring create distinct electronic and steric effects compared to the 4-fluoro isomer. Applications: Suitable for studying structure-activity relationships (SAR) in receptor-binding assays.

2-Cyclopropyl-2-phenylethan-1-amine Hydrochloride (CAS: 1803609-85-9)

- Molecular Formula : C₁₁H₁₆ClN (estimated)

- Key Differences: Substituents: Combines a cyclopropyl group and a phenyl group on the same carbon as the amine. The phenyl group increases lipophilicity (logP ~2.5) compared to the cyclopentyl-fluoro analog (estimated logP ~1.8) . Applications: Used in synthetic intermediates for antidepressants or anticonvulsants.

Comparative Data Table

| Property | 2-Cyclopentyl-2-fluoroethan-1-amine HCl | 2-(2-Cl-4-FPh)ethan-1-amine HCl | 2-(2-Cl-6-FPh)ethan-1-amine HCl | 2-Cyclopropyl-2-PhEthan-1-amine HCl |

|---|---|---|---|---|

| Molecular Formula | C₇H₁₅ClFN | C₈H₁₀Cl₂FN | C₈H₁₀Cl₂FN | C₁₁H₁₆ClN |

| Molecular Weight (g/mol) | 167.46 | 210.08 | 210.08 | ~177.7 (estimated) |

| Substituents | Cyclopentyl, F | 2-Cl-4-FPh | 2-Cl-6-FPh | Cyclopropyl, Ph |

| Key Applications | Drug discovery building block | CNS drug candidates | SAR studies | Antidepressant intermediates |

| Lipophilicity (logP) | ~1.8 (estimated) | ~2.3 | ~2.3 | ~2.5 |

Research Findings and Implications

- Stability : While direct stability data for 2-Cyclopentyl-2-fluoroethan-1-amine HCl is unavailable, RP-HPLC methods validated for other hydrochlorides (e.g., amitriptyline HCl) suggest that such compounds require controlled storage (room temperature, dry conditions) to prevent degradation .

- Synthetic Utility : The cyclopentyl-fluoro motif offers a balance between steric bulk and metabolic stability, making it advantageous for designing protease inhibitors or kinase modulators.

- Pharmacological Potential: Fluorine’s electronegativity may enhance hydrogen-bonding interactions in target binding sites, a feature absent in non-fluorinated analogs like 2-Cyclopropyl-2-phenylethan-1-amine HCl .

生物活性

2-Cyclopentyl-2-fluoroethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom that significantly influences its biological activity. This compound has garnered attention in scientific research for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C7H14FN·HCl

- Molecular Weight : 167.65 g/mol

- IUPAC Name : 2-cyclopentyl-2-fluoroethanamine; hydrochloride

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclopentylamine and a fluorinated ethyl halide.

- Reaction Conditions : Anhydrous conditions are maintained using solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.

- Purification : The final product is purified through recrystallization or column chromatography .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in biological systems. The fluorine atom enhances the compound's lipophilicity, potentially improving its binding affinity to target sites. The exact mechanisms are still under investigation, but it is believed that the compound may modulate neurotransmitter systems, similar to other amines .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Pharmacological Effects

The compound has been explored for its effects on:

- Neurotransmission : Potential modulation of neurotransmitter release and receptor activity.

- Therapeutic Applications : Investigated as a precursor for developing novel therapeutic agents targeting neurological disorders.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that derivatives of 2-Cyclopentyl-2-fluoroethan-1-amine could influence serotonin receptors, suggesting potential antidepressant properties.

- Toxicological Assessment : Toxicity studies indicate that while the compound shows promise, further research is needed to fully understand its safety profile in vivo.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Cyclopentyl-2-chloroethan-1-amine | Chlorine atom instead of fluorine | Moderate receptor interaction |

| 2-Cyclopentyl-2-bromoethan-1-amine | Bromine atom; less stable than fluorine | Lower binding affinity |

| 2-Cyclopentyl-2-iodoethan-1-amine | Iodine atom; larger size affects lipophilicity | Reduced efficacy |

常见问题

Q. 1.1. What are the optimal synthetic routes for 2-cyclopentyl-2-fluoroethan-1-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound likely involves nucleophilic substitution or reductive amination. For example, fluorination of a cyclopentyl ketone intermediate via agents like DAST (diethylaminosulfur trifluoride) followed by amination and HCl salt formation is a plausible route. Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of the fluorinating agent critically affect yield . Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform gradients) is recommended to isolate the hydrochloride salt .

Q. 1.2. How can researchers validate the purity and structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm) and fluorine substituent (δ −200 to −220 ppm for aliphatic C-F) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z ~192.1 for CHFN) and isotopic patterns consistent with Cl in the hydrochloride salt .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. 1.3. What are the stability considerations for this compound under varying storage conditions?

The hydrochloride salt enhances stability by reducing hygroscopicity. Store at −20°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light or moisture, which may hydrolyze the C-F bond or degrade the amine . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. 2.1. How does the fluorine substituent influence the compound’s reactivity in nucleophilic or electrophilic environments?

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbon, enhancing susceptibility to nucleophilic attack (e.g., in SN2 reactions). However, steric hindrance from the cyclopentyl group may limit accessibility. Computational studies (DFT calculations) can map charge distribution and predict reactivity hotspots . Experimental validation via kinetic assays (e.g., reaction with Grignard reagents) is advised .

Q. 2.2. What strategies resolve contradictions in reported bioactivity data for fluorinated amine derivatives?

Discrepancies in biological activity (e.g., receptor binding affinity) may arise from:

- Stereochemical variations : Ensure enantiomeric purity using chiral HPLC or X-ray crystallography .

- Solubility differences : Use standardized buffers (e.g., PBS with 0.1% DMSO) for in vitro assays .

- Metabolic interference : Conduct stability studies in simulated biological fluids (e.g., liver microsomes) to identify degradation products .

Q. 2.3. How can this compound be functionalized for targeted drug delivery systems?

- Prodrug Design : Conjugate the amine group with pH-sensitive linkers (e.g., carbamate bonds) for controlled release in acidic environments (e.g., tumor tissues) .

- Biotinylation : Introduce biotin tags via NHS ester coupling to enable avidin-mediated targeting .

- Fluorophore Labeling : Attach near-infrared dyes (e.g., Cy7) for in vivo imaging of biodistribution .

Methodological Challenges and Solutions

Q. 3.1. How to mitigate side reactions during large-scale synthesis?

- Temperature Control : Maintain −78°C during fluorination to minimize byproducts like defluorinated alkanes .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. 3.2. What analytical techniques differentiate this compound from structurally similar analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。